(E)-methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate
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Overview
Description
(E)-methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a chlorophenyl group, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imino group. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has been studied for its potential therapeutic properties. It may exhibit biological activity, such as antimicrobial or anticancer effects, making it a candidate for drug development. Research is ongoing to understand its mechanism of action and efficacy in different biological systems.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to create new materials with specific functionalities, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of (E)-methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, potentially affecting their function. The chlorophenyl group may interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Compounds with a thiazolidine ring structure, such as thiazolidinediones, which are used in the treatment of diabetes.
Chlorophenyl compounds: Compounds containing a chlorophenyl group, such as chlorophenylpiperazine, which has psychoactive properties.
Uniqueness
(E)-methyl 2-((Z)-2-((4-chlorophenyl)imino)-3-ethylthiazolidin-4-ylidene)acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl (2E)-2-[2-(4-chlorophenyl)imino-3-ethyl-1,3-thiazolidin-4-ylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-3-17-12(8-13(18)19-2)9-20-14(17)16-11-6-4-10(15)5-7-11/h4-8H,3,9H2,1-2H3/b12-8+,16-14? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMDXQPHEXNXDI-WYBTUVDMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)OC)CSC1=NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C/C(=O)OC)/CSC1=NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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